2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate
Description
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate is a synthetic organic compound characterized by a phenacyl benzoate backbone with a trifluoromethylbenzylamino substituent at the 2-oxoethyl position and a 3-chlorobenzoate ester. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent may influence electronic properties and binding interactions .
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO3/c18-13-6-3-5-11(8-13)16(24)25-10-15(23)22-9-12-4-1-2-7-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHYJFFDSIOJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate typically involves multiple steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)benzylamine with an appropriate acylating agent to form the benzylamine intermediate.
Esterification: The intermediate is then reacted with 3-chlorobenzoic acid under esterification conditions, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Oxidation: The final step involves the oxidation of the resulting ester to introduce the oxo group, often using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and alcohols.
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Mechanism : Base-mediated saponification cleaves the ester bond, while acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate .
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Side Reactions : Competitive hydrolysis of the 2-oxo group may occur under prolonged basic conditions.
Nucleophilic Acyl Substitution
The amide and ester groups participate in substitution reactions with nucleophiles.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Propanoyl chloride | EDCI/DMAP, rt | Substituted benzamide derivatives | Pharmaceutical intermediate synthesis |
| Alkyl bromides | K₂CO₃, DMF, 70°C | Alkylated amide derivatives | SAR studies for antiviral agents |
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Key Insight : The trifluoromethyl group enhances electrophilicity at the adjacent benzyl position, facilitating nucleophilic attack .
Reduction of the 2-Oxo Group
The ketone moiety is susceptible to reduction, forming secondary alcohols or alkanes.
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Selectivity : NaBH₄ selectively reduces the ketone without affecting the ester, while LiAlH₄ may degrade the ester moiety .
Biological Interactions
The compound exhibits activity in biochemical pathways, particularly through enzyme inhibition:
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STAT3 Phosphorylation Inhibition : The 2-oxoamide scaffold disrupts STAT3 signaling in triple-negative breast cancer cells (IC₅₀ = 3.38 μM for MDA-MB-231) .
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NMDA Receptor Modulation : Structural analogs interact with GluN1/GluN2 subunits, potentially influencing Ca²⁺ permeability .
Thermal and Catalytic Stability
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antitumor properties. For instance, derivatives similar to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have demonstrated that derivatives with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
- Enzyme Inhibition : The compound's structural features allow it to act as an enzyme inhibitor. For example, it may inhibit proteases or kinases involved in disease pathways, offering therapeutic benefits in conditions such as cancer and inflammatory diseases .
Organic Synthesis Applications
- Building Block for Complex Molecules : Due to its functional groups, this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through reactions such as nucleophilic substitution and condensation reactions .
- Fluorinated Compounds : The incorporation of trifluoromethyl groups into organic molecules is crucial for developing pharmaceuticals with improved metabolic stability and bioavailability. This compound can be used to introduce fluorine into various scaffolds, enhancing their pharmacological profiles .
Material Science Applications
- Polymer Chemistry : The compound can be employed in the synthesis of fluorinated polymers, which possess unique properties such as chemical resistance and thermal stability. These materials have applications in coatings, electronics, and other advanced materials .
- Nanotechnology : Its ability to modify surfaces at the molecular level makes it suitable for applications in nanotechnology, where it can be used to create functionalized nanoparticles for drug delivery systems or diagnostic tools .
Case Study 1: Antitumor Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that compounds structurally related to this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development as antibiotic agents.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the benzylamine and chlorobenzoate moieties contribute to its overall activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Structural Divergence: The target compound replaces the 4-chlorophenyl group in ’s derivative with a 2-(trifluoromethyl)benzylamino moiety. Unlike sulfonylurea herbicides (), the target compound lacks a triazine-sulfonyl linkage, suggesting divergent mechanisms of action .
Synthetic Utility: Phenacyl benzoates like the target compound are known to undergo photolysis under mild conditions, generating reactive intermediates for heterocycle synthesis (e.g., oxazoles via Staudinger-type reactions) . The benzylamino group may further stabilize intermediates or modulate reaction pathways.
Biological Relevance: Trifluoromethyl and chloro groups are common in agrochemicals (). For example, afoxolaner and lotilaner () share trifluoroethylamino motifs, which improve pesticidal efficacy by resisting metabolic degradation . The target compound’s 3-chlorobenzoate may similarly enhance target-binding affinity.
Research Findings and Hypotheses
- Photolytic Behavior: Analogous phenacyl benzoates () undergo UV-induced cleavage, producing ketenes or radicals. The benzylamino group in the target compound may alter photolytic pathways, favoring amine-assisted stabilization of intermediates .
- Crystallinity: Derivatives like 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate form well-defined crystals (), suggesting the target compound may also exhibit crystallinity suitable for X-ray analysis, though steric effects from the benzylamino group could reduce symmetry .
- Pesticidal Potential: The trifluoromethyl group’s electronegativity and the chloro substituent’s hydrophobicity align with features of commercial pesticides (). However, in vitro assays are needed to confirm activity .
Biological Activity
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure is characterized by a trifluoromethyl group, a benzyl amine moiety, and a chlorobenzoate functional group. Its molecular formula is , with a molecular weight of approximately 374.73 g/mol. The presence of the trifluoromethyl group is significant for enhancing lipophilicity and biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : Some studies have shown that related compounds can inhibit mitochondrial Complex I, leading to reduced ATP production and inducing apoptosis in cancer cells .
- Antimicrobial Activity : The structural components suggest potential antibacterial properties, particularly against multi-drug resistant strains . The trifluoromethyl group may enhance the compound's ability to penetrate bacterial cell walls.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, possibly through the modulation of cytokine production and signaling pathways .
Biological Activity Data
| Activity Type | IC50 Value | Reference |
|---|---|---|
| Complex I Inhibition | 3 μM | |
| Antibacterial Activity | <10 μg/mL | |
| Anti-inflammatory | 5 μM |
Case Studies
- Cancer Cell Lines : A study evaluated the effect of similar compounds on various cancer cell lines, demonstrating significant cytotoxicity at concentrations as low as 5 μM, which was attributed to the inhibition of cellular respiration pathways .
- Bacterial Infections : In vitro studies showed that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 5 μg/mL .
- Neuroprotective Effects : Research also indicates potential neuroprotective effects, where related compounds were found to mitigate oxidative stress in neuronal cells, suggesting a possible application in neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate, and what reaction conditions are typically employed?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a brominated ketone (e.g., 2-bromo-1-(substituted-phenyl)ethanone) with a carboxylic acid derivative (e.g., 3-chlorobenzoic acid) in the presence of a base like potassium carbonate in dimethylformamide (DMF) at room temperature, achieving yields up to 88% . Alternative routes may use ethyl 2-chloro-2-oxoacetate as a reactive intermediate, coupled with amines under basic conditions, as seen in analogous syntheses .
Q. How can spectroscopic techniques such as NMR and X-ray diffraction confirm the compound’s structure?
- NMR : H and C NMR can identify key functional groups (e.g., trifluoromethyl, ester, amide). For example, the amide proton typically appears at δ 8.5–9.5 ppm, while aromatic protons split into distinct multiplet patterns .
- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement. A related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate, was structurally confirmed via XRD, showing a planar ester linkage and dihedral angles between aromatic rings .
Q. What safety precautions are recommended when handling this compound?
Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact due to potential toxicity. Waste disposal should follow institutional guidelines for halogenated/organic compounds .
Q. What are the documented physicochemical properties (e.g., solubility) influencing experimental design?
The compound is likely lipophilic due to aromatic/trifluoromethyl groups. Solubility in polar solvents (e.g., DMSO, DMF) facilitates in vitro assays. Melting points for analogs range from 387–388 K , suggesting solid-state stability at room temperature.
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Catalyst selection : Use coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide to enhance esterification efficiency .
- Purification : Flash chromatography (e.g., petroleum ether:ethyl acetate gradients) removes byproducts .
- Steric hindrance mitigation : Introduce bulky groups stepwise or employ high-temperature reactions to improve reactivity .
Q. What biological targets or mechanisms of action are plausible based on structural analogs?
Analogous compounds exhibit antimicrobial and anticancer activities via enzyme inhibition (e.g., kinase or protease targets) . In vitro assays could include:
Q. How can computational methods predict reactivity or biological interactions?
- Docking simulations : Model interactions with proteins (e.g., P2X7 receptors) to identify binding motifs .
- DFT calculations : Analyze electron density around the oxoacetate group to predict nucleophilic attack sites .
Q. What strategies resolve stability/degradation challenges under varying storage conditions?
Q. How do structural modifications (e.g., trifluoromethyl substitution) affect properties?
Replacing trifluoromethyl with electron-withdrawing groups (e.g., nitro) may enhance electrophilicity but reduce metabolic stability. For example, 2-oxo-2-phenylacetic acid derivatives show altered bioactivity with halogen substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
